2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and an N-(2-methylpropyl)amine group
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3,5-dimethylpyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.
N-alkylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Medicinal Chemistry: It has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. Its ability to inhibit CDK2/cyclin A2 has shown promise in preclinical studies.
Biological Studies: The compound’s cytotoxic activities against various cancer cell lines, such as MCF-7 and HCT-116, have been explored. It has demonstrated significant anti-proliferative effects, making it a candidate for further drug development.
Materials Science: Due to its unique structure, it can be used as a building block for the synthesis of advanced materials, including organic semiconductors and fluorescent dyes.
Chemical Biology: It serves as a valuable tool in chemical biology for studying protein-ligand interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDK2/cyclin A2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding disrupts the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s structure allows it to interact with other molecular targets, contributing to its broad-spectrum cytotoxicity.
Comparison with Similar Compounds
2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C18H21ClN4 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-13(4)17(22-23(16)18)14-5-7-15(19)8-6-14/h5-9,11,20H,10H2,1-4H3 |
InChI Key |
IBAHTZHPBLXLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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